1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde oxime

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

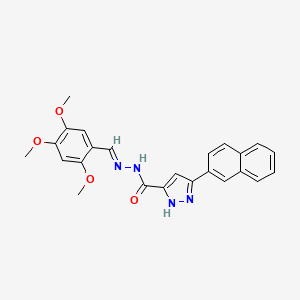

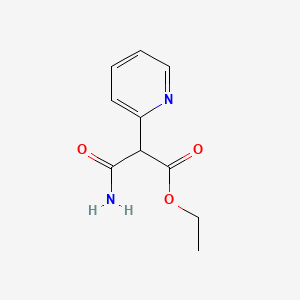

"1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde oxime" is an organic compound that belongs to the class of pyrrole derivatives. Pyrroles are five-membered heterocyclic compounds with a nitrogen atom. The presence of bromophenyl and oxime functional groups suggests this compound could have interesting chemical properties and reactivity, making it a potential candidate for various organic synthesis applications.

Synthesis Analysis

The synthesis of pyrrole derivatives often involves strategies like the Paal-Knorr synthesis, which is a method for synthesizing pyrroles from ketones or aldehydes using ammonia or amines. Given the structure of "1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde oxime," its synthesis might involve the condensation of a suitable 4-bromophenyl-substituted aldehyde with a dimethylaminoketone, followed by cyclization to form the pyrrole ring and subsequent conversion to the oxime (Afonin et al., 2010).

Molecular Structure Analysis

The molecular structure of pyrrole derivatives can be analyzed using techniques such as X-ray diffraction (XRD) and NMR spectroscopy. These compounds typically exhibit planar structures due to the conjugation across the pyrrole ring and attached groups. The electron-withdrawing effect of the bromophenyl group and the electron-donating nature of the oxime could influence the electronic distribution within the molecule, potentially affecting its reactivity and physical properties (Shearer et al., 1980).

Chemical Reactions and Properties

Pyrrole derivatives are known for their nucleophilic and electrophilic substitution reactions. The bromophenyl group in "1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde oxime" makes it amenable to further functionalization through palladium-catalyzed cross-coupling reactions like Suzuki or Stille couplings. The oxime group also allows for transformations into other functional groups, such as nitriles or amides, through dehydration or reduction reactions, respectively (Wu et al., 2018).

Aplicaciones Científicas De Investigación

Chemical Reactions and Structural Analysis

Research on compounds structurally related to 1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde oxime has provided insights into their chemical reactivity and potential for forming complex structures. For example, reactions between oximes and organo-derivatives of Group III elements have been studied, revealing the formation of monomeric and dimeric oximates with potential applications in materials science and catalysis (Pattison & Wade, 1968). Similarly, the synthesis and bio-pharmacological evaluation of pyrrole derivatives, featuring appendages like carbaldehyde, oxime, and nitrile on their core structures, have demonstrated significant bioactivity, offering a basis for further pharmaceutical development (Battilocchio et al., 2013).

Coordination Chemistry and Magnetic Properties

The use of pyrrole-2-carbaldehyde oxime derivatives in coordination chemistry has led to the discovery of new materials with intriguing magnetic properties. For instance, the coordination of paramagnetic transition metal ions with 1-methyl-1H-pyrrole-2-carbaldehyde oxime resulted in the formation of a {Mn(III)25} barrel-like cluster exhibiting single-molecule magnetic behavior, highlighting the potential of such compounds in developing new magnetic materials (Giannopoulos et al., 2014).

Sensing Applications

Oxime derivatives have also found applications in the development of sensors. A study on the oxidative deoximation reaction induced recognition of hypochlorite using a fluorescent lanthanide-organic framework demonstrates the utility of oxime-functionalized compounds in environmental monitoring and chemical sensing. This research shows that oxime isomerization can be exploited in creating sensitive and selective sensors for detecting specific chemical species (Zhou et al., 2018).

Mecanismo De Acción

The mechanism of action of a compound refers to how it interacts with biological systems. This information is particularly relevant for compounds with therapeutic applications. Unfortunately, the mechanism of action for “1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde oxime” is not provided in the available resources .

Safety and Hazards

Direcciones Futuras

The future directions for research on “1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde oxime” could involve further exploration of its synthesis, structure, and potential applications. Given the biological activity of many oxime compounds , this compound could be of interest in the development of new therapeutic agents.

Propiedades

IUPAC Name |

(NE)-N-[[1-(4-bromophenyl)-2,5-dimethylpyrrol-3-yl]methylidene]hydroxylamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13BrN2O/c1-9-7-11(8-15-17)10(2)16(9)13-5-3-12(14)4-6-13/h3-8,17H,1-2H3/b15-8+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLHFIVDYNXQZNL-OVCLIPMQSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N1C2=CC=C(C=C2)Br)C)C=NO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(N1C2=CC=C(C=C2)Br)C)/C=N/O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13BrN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-1-[1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-N-hydroxymethanimine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-phenyl-N'-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)urea](/img/structure/B5527129.png)

![5,5-dimethyl-N-[4-(trifluoromethoxy)phenyl]-4,5-dihydro-1,3-thiazol-2-amine](/img/structure/B5527144.png)

![3-{[4-(difluoromethoxy)benzylidene]amino}-5-(2-thienyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5527152.png)

![N'-{4-[(2-fluorobenzyl)oxy]benzylidene}-2-[5-(4-fluorophenyl)-2H-tetrazol-2-yl]acetohydrazide](/img/structure/B5527187.png)

![N-(4-fluorophenyl)-3-[(6-methyl-3-pyridazinyl)oxy]benzamide](/img/structure/B5527190.png)

![N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]-N,3,5,7-tetramethyl-1H-indole-2-carboxamide](/img/structure/B5527196.png)

![2-phenyl-3-{5-[3-(trifluoromethyl)phenyl]-2-furyl}acrylonitrile](/img/structure/B5527200.png)

![4-methyl-N'-(1-methyl-3,6-diazatricyclo[4.3.1.1~3,8~]undec-9-ylidene)benzenesulfonohydrazide](/img/structure/B5527202.png)